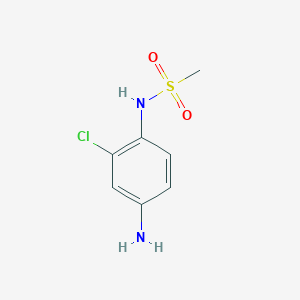

N-(4-氨基-2-氯苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-amino-2-chlorophenyl)methanesulfonamide" is a derivative of methanesulfonamide, where the methanesulfonamide moiety is attached to an aromatic ring that is substituted with an amino group and a chlorine atom. This class of compounds is known for its diverse biological activities and is often explored for its potential in medicinal chemistry.

Synthesis Analysis

The synthesis of N-(4-amino-2-chlorophenyl)methanesulfonamide-like compounds involves the introduction of the sulfonyl group to an aromatic amine. A related synthetic approach is described in the literature where N,N-dichlorophenylmethanesulfonamide reacts with trichloroethylene to produce highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, which demonstrate high reactivity by alkylation of various aromatic compounds . This suggests that similar methodologies could be applied to synthesize the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-(2,4-Dichlorophenyl)methanesulfonamide, shows that the N—H bond is nearly syn to the ortho-chloro substituent, which is a common feature observed in other methanesulfonanilides . The geometric parameters of these compounds are consistent with similar molecules, except for some differences in bond and torsion angles. The orientation of the amide H atom is significant as it is readily available to a receptor molecule during biological activity .

Chemical Reactions Analysis

The chemical reactivity of methanesulfonamide derivatives is highlighted by their ability to form complexes and participate in hydrogen bonding. For instance, a complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene shows proton transfer and hydrogen bonding in its ionic structure . This indicates that N-(4-amino-2-chlorophenyl)methanesulfonamide could also engage in similar interactions, which could be explored in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group and the aromatic ring with substituents like chlorine and amino groups affect the compound's polarity, solubility, and potential for hydrogen bonding. For example, the N—H...O and N—H...Cl hydrogen bonds in N-(3,4-Dichlorophenyl)methanesulfonamide result in the formation of dimers and a ribbonlike structure . These properties are crucial for understanding the behavior of the compound in different environments and could be predictive of the properties of N-(4-amino-2-chlorophenyl)methanesulfonamide.

科学研究应用

磺酰胺在药物开发和有机化学中的应用

磺酰胺是许多临床用药中的关键结构基序,包括利尿剂、碳酸酐酶抑制剂、抗癫痫药和 COX2 抑制剂,反映了它们在药物化学中的广泛用途 (Carta, Scozzafava, & Supuran, 2012)。它们参与一系列生物活性,突出了它们在新治疗剂开发中的重要性。磺酰胺通过在各种有机反应中得到应用,包括氧化反应、卤化和酰化反应等,证明了它们的用途广泛,表明它们在合成有机化学中具有重要作用 (Kolvari et al., 2007)。

环境和生物技术应用

磺酰胺由于其多样的功能,还在环境科学和生物技术中得到应用。例如,在陆地生态系统中甲烷循环的研究中,由于磺酰胺化合物的反应性和形成稳定化合物的特性,它们有可能被用作标记物或探针 (Xu et al., 2016)。它们在环境监测和评估中的应用,尤其是在温室气体排放和缓解策略的背景下,突出了它们在应对气候变化和环境可持续性方面解决全球挑战的潜力。

未来方向

属性

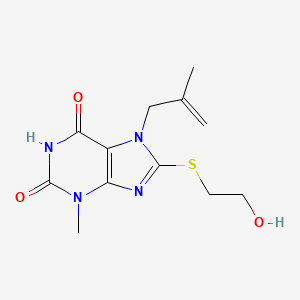

IUPAC Name |

N-(4-amino-2-chlorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJMGYQKFKWAFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

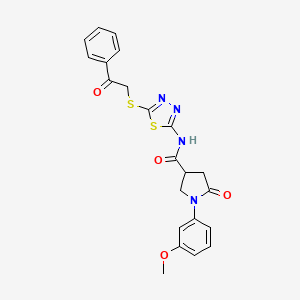

![(E)-17-((E)-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazono)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2526037.png)

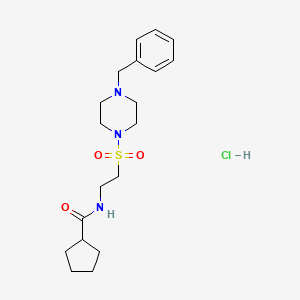

![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2526040.png)

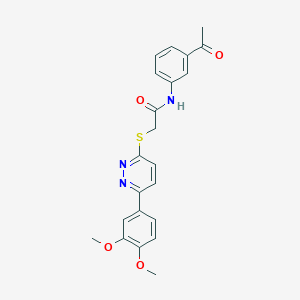

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2526042.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2526044.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide;hydrochloride](/img/structure/B2526046.png)

![6-Amino-2-oxo-1-phenyl-5-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2526048.png)

![(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2526049.png)

![1-[4-(1-Adamantyl)phenyl]-3-butylurea](/img/structure/B2526051.png)

![1-(3-Methylphenyl)-3-[4-(morpholin-4-yl)phenyl]urea](/img/structure/B2526052.png)

![2-[1-(2-Phenylhydrazinylidene)ethyl]pyridine](/img/structure/B2526056.png)